molecular formula C21H26OSi B1600045 Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane CAS No. 182801-94-1

Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane

Cat. No.: B1600045
CAS No.: 182801-94-1
M. Wt: 322.5 g/mol
InChI Key: GCODZQWZNXYLIA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic nomenclature of tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane follows International Union of Pure and Applied Chemistry guidelines, with the official name being tert-butyl-diphenyl-[(3-cyclopenten-1-yl)oxy]silane. The compound is registered under Chemical Abstracts Service number 182801-94-1 and carries the molecular formula C21H26OSi with a molecular weight of 322.52 grams per mole. The International Chemical Identifier for this compound is InChI=1S/C21H26OSi/c1-21(2,3)23(19-14-6-4-7-15-19,20-16-8-5-9-17-20)22-18-12-10-11-13-18/h4-11,14-18H,12-13H2,1-3H3, with the corresponding InChI Key being GCODZQWZNXYLIA-UHFFFAOYSA-N.

The molecular structure consists of a silicon atom serving as the central coordination point, bonded to a tert-butyl group, two phenyl rings, and a cyclopent-3-en-1-yloxy substituent. The Simplified Molecular Input Line Entry System representation is CC(C)(C)Si(C2=CC=CC=C2)OC3CC=CC3, which clearly delineates the connectivity pattern of all atoms within the molecule. Alternative nomenclature includes the systematic name (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenylsilane and various trade designations such as MFCD22570650.

Property Value Source
Molecular Formula C21H26OSi
Molecular Weight 322.52 g/mol
Chemical Abstracts Service Number 182801-94-1
Physical Form Colorless to Yellow Sticky Oil to Semi-Solid
Purity 95%
Predicted Density 1.02±0.1 g/cm³
Predicted Boiling Point 375.5±35.0 °C

The stereochemical considerations of this compound involve the cyclopentene ring system, which can adopt various conformational states due to ring flexibility. The silicon center exhibits tetrahedral geometry, consistent with sp³ hybridization, and the overall molecular architecture provides significant steric bulk that contributes to its protective properties in synthetic applications. The compound's structural features make it particularly suitable for applications requiring selective protection of hydroxyl groups in complex molecular frameworks.

Historical Context and Discovery

The development of this compound emerged from the broader evolution of silyl ether protecting group chemistry, which began with the foundational work establishing tert-butyldiphenylsilyl as a superior protecting group for alcohols. The tert-butyldiphenylsilyl protecting group was first introduced by Hanessian and Lavallée in 1975 as an advancement over existing silyl protecting groups. Their pioneering research demonstrated that this protecting group offered enhanced resistance to acidic hydrolysis while maintaining selectivity towards primary hydroxyl groups, representing a significant improvement over previously available options.

The specific cyclopentene derivative represented by this compound appears in synthetic literature as part of specialized synthetic routes targeting complex natural products and pharmaceutical intermediates. Research published in Organic Letters in 2002 documented the diastereocontrolled synthesis of trans- and cis-meso-cyclopentene aziridines, where related cyclopentene silyl ethers played crucial roles as synthetic intermediates. This work demonstrated the strategic importance of such compounds in accessing stereochemically complex targets through carefully orchestrated protecting group manipulations.

The compound gained further prominence through its application in advanced synthetic methodologies, particularly in the context of total synthesis projects requiring precise functional group differentiation. Synthetic routes to complex natural products like entecavir have incorporated similar cyclopentene-based silyl ethers as key intermediates, showcasing the versatility and reliability of these protecting groups in demanding synthetic environments. The evolution of this compound reflects the continuous refinement of protecting group strategies in response to increasingly complex synthetic challenges encountered in modern organic chemistry.

Significance in Organosilicon Chemistry

This compound occupies a distinctive position within organosilicon chemistry as it exemplifies the successful integration of structural complexity with functional utility. The compound represents a sophisticated example of how organosilicon species can be designed to address specific synthetic challenges while maintaining the fundamental properties that make silyl ethers invaluable in organic synthesis. The silicon-oxygen bond in this compound exhibits the characteristic strength and selectivity that defines silyl ether chemistry, with bond energies significantly higher than comparable carbon-oxygen linkages.

The strategic importance of this compound in organosilicon chemistry extends beyond its role as a protecting group to encompass its contributions to understanding silicon-carbon bond formation and cleavage mechanisms. Research has demonstrated that compounds incorporating the tert-butyldiphenylsilyl motif exhibit exceptional stability under acidic conditions, with resistance factors thousands of times greater than simpler silyl protecting groups. This enhanced stability arises from the steric bulk provided by both the tert-butyl and diphenyl substituents, which effectively shield the silicon center from nucleophilic attack.

The compound serves as a model system for investigating the electronic effects of silicon substitution on organic reactivity patterns. Studies of silyl ether deprotection mechanisms have revealed that tert-butyldiphenylsilyl ethers undergo preferential cleavage under fluoride-mediated conditions compared to acidic conditions, providing synthetic chemists with orthogonal deprotection strategies. This selectivity profile has proven instrumental in developing complex synthetic sequences where multiple protecting groups must be removed in a predetermined order.

Protecting Group Acid Resistance (Relative) Base Resistance (Relative) Fluoride Sensitivity
Trimethylsilyl 1 1 High
Triethylsilyl 64 10-100 High
tert-Butyldimethylsilyl 20,000 20,000 Moderate
tert-Butyldiphenylsilyl 5,000,000 20,000 Low
Triisopropylsilyl 700,000 100,000 Very Low

Properties

IUPAC Name

tert-butyl-cyclopent-3-en-1-yloxy-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26OSi/c1-21(2,3)23(19-14-6-4-7-15-19,20-16-8-5-9-17-20)22-18-12-10-11-13-18/h4-11,14-18H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCODZQWZNXYLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463163
Record name Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182801-94-1
Record name Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane typically involves the reaction of cyclopent-3-en-1-ol with a silyl chloride reagent, such as tert-butyl-diphenylsilyl chloride, under basic conditions to form the corresponding silyl ether. This method is a classical approach for protecting hydroxyl groups in organic synthesis.

Key reaction:

$$
\text{Cyclopent-3-en-1-ol} + \text{tert-butyl-diphenylsilyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound} + \text{HCl}
$$

Detailed Preparation Procedure

  • Starting Materials:

    • Cyclopent-3-en-1-ol (substrate)
    • tert-Butyl-diphenylsilyl chloride (silylating agent)
    • Base: Typically imidazole or triethylamine to scavenge HCl
    • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
  • Reaction Conditions:

    • Temperature: 0 °C to room temperature (to control reaction rate and selectivity)
    • Time: 1–4 hours depending on scale and conditions
    • Atmosphere: Inert atmosphere (nitrogen or argon) to avoid moisture
  • Workup:

    • Quenching with water or aqueous ammonium chloride
    • Extraction with organic solvent
    • Drying over anhydrous sodium sulfate
    • Purification by column chromatography or recrystallization

Research Findings and Optimization

  • Yield and Purity:
    The reaction generally provides high yields (typically 80–95%) of this compound with excellent purity after purification.

  • Solubility and Stability:
    The compound is soluble in common organic solvents such as dichloromethane, THF, and toluene. It is stable at room temperature but should be stored under inert atmosphere to prevent hydrolysis of the silyl ether bond.

  • Stock Solution Preparation:
    According to GlpBio data, stock solutions can be prepared at various concentrations (1 mM to 10 mM) by dissolving the compound in suitable solvents with volumes adjusted based on the amount of compound used (see Table 1).

Data Table: Stock Solution Preparation for this compound

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 3.1006 0.6201 0.3101
5 mg 15.5029 3.1006 1.5503
10 mg 31.0058 6.2012 3.1006

Note: Volumes calculated based on molecular weight 322.52 g/mol.

Advanced Synthetic Routes and Related Intermediates

While the direct silylation of cyclopent-3-en-1-ol is the primary method, related research in organosilicon chemistry shows that intermediates such as tert-butyl(((3aR,4R,6aR)-substituted cyclopentyl)oxy)diphenylsilane derivatives can be prepared via multi-step synthetic routes involving halogenated precursors and selective fluorination, as described in patent literature. These processes involve:

  • Preparation of iodinated cyclopentyl intermediates
  • Conversion to boronic acid derivatives
  • Fluorination with N-fluorobenzenesulfonimide (NFSI)
  • Deprotection steps to yield silyl-protected cyclopentene derivatives

These advanced routes are typically applied for complex nucleoside analog synthesis rather than the simple this compound but demonstrate the versatility of the silyl ether protecting group in synthetic organic chemistry.

Summary of Preparation Methods

Method Description Advantages Limitations
Direct Silylation Reaction of cyclopent-3-en-1-ol with tert-butyl-diphenylsilyl chloride under base Simple, high yield, straightforward Requires anhydrous conditions
Multi-step Synthetic Routes Halogenation, boronic acid formation, fluorination, deprotection Enables functionalized derivatives Complex, multi-step, costly

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes with different substituents.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane serves as a precursor in the synthesis of complex organosilicon compounds. Its ability to act as a protecting group for alcohols enhances its utility in organic synthesis, facilitating the selective functionalization of substrates .

Biological Applications

The compound has potential applications in the development of silicon-based biomaterials. Its unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies involving protein interactions .

Materials Science

In materials science, this compound is utilized in producing specialty polymers, coatings, and adhesives. Its silane functionality enables it to enhance adhesion properties and improve the durability of materials .

Case Study 1: Organic Synthesis

A study demonstrated the effectiveness of this compound as a protecting group for alcohols during multi-step organic syntheses. The compound facilitated selective reactions while maintaining high yields of desired products.

Case Study 2: Biochemical Assays

In biochemical research, this silane compound was employed to develop novel silicon-based biosensors. These biosensors exhibited enhanced sensitivity due to the unique interactions between the silicon moiety and target biomolecules.

Chemical Reactions Involving this compound

The compound can undergo various chemical reactions:

Reaction TypeDescription
Oxidation Can be oxidized to form silanols or siloxanes using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reduction can yield silanes with different substituents using lithium aluminum hydride or sodium borohydride.
Substitution The tert-butyl and phenyl groups can be substituted with other functional groups using Grignard reagents or organolithium compounds.

Mechanism of Action

The mechanism of action of tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, making it useful in the formation of complex molecular structures. The tert-butyl and phenyl groups provide steric hindrance, which can influence the reactivity and stability of the compound in different chemical environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane, along with their synthesis, reactivity, and applications:

Compound Structural Features Synthesis Key Reactivity/Applications References
Tert-butyl(3-chloro-3-methylbutoxy)diphenylsilane (3s) Chlorinated alkoxy chain; no unsaturation Hydrochlorination of tert-butyl((3-methylbut-3-en-1-yl)oxy)diphenylsilane Electrophilic chlorination; intermediate for nucleophilic substitution reactions
Tert-butyl((5-chloropent-4-yn-1-yl)oxy)diphenylsilane Alkyne and chlorine substituents CuH-catalyzed hydroamination of alkynes Alkyne functionalization; precursor for cross-coupling or cyclopropanation
Tert-butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane Conjugated diene system Silylation of dienol with tert-butylchlorodiphenylsilane Diels-Alder diene component; stereoselective cycloaddition reactions
Tert-butyl((4-methyl-2-cyclohexenyl)methoxy)diphenylsilane Cyclohexene ring with methyl substituent BF$_3$-mediated cyclization; Rh-catalyzed hydrogenation Substrate for catalytic hydrogenation or epoxidation
Tert-butyl({2-methyl-4-[(trimethylsilyl)oxy]-3-cyclopenten-1-yl}oxy)diphenylsilane (146a) Cyclopentene ring with TMS-protected hydroxyl and methyl groups Multi-step synthesis involving TMS protection and silylation Chiral building block for sesquiterpene synthesis; NMR-confirmed stereochemistry

Structural and Functional Differences

  • Electron-Deficient vs. Electron-Rich Systems : The chlorinated analog (3s) and alkyne-containing derivative () exhibit enhanced electrophilicity compared to the parent cyclopentenyl compound, enabling nucleophilic attacks or cross-couplings. In contrast, conjugated dienes () participate in cycloadditions due to their electron-rich π-systems .
  • Steric and Stereochemical Effects : Cyclohexenyl and cyclopentenyl derivatives (–8) demonstrate distinct stereochemical outcomes in hydrogenation or epoxidation due to ring strain and substituent orientation. For example, the TMS-protected cyclopentenyl compound (146a) showed temperature-dependent $ ^1H $ NMR splitting, confirming rigid stereochemical control .
  • Protecting Group Compatibility : While all compounds utilize the TBDPS group for alcohol protection, the trimethylsilyl (TMS) analog (146a) highlights orthogonal protection strategies in multi-step syntheses .

Spectroscopic Characterization

  • NMR Trends : Olefinic protons in cyclopentenyl derivatives resonate at δ ~5.5 ppm (), while conjugated dienes () show upfield shifts (δ ~5.2–5.4 ppm) due to delocalization. Chlorinated analogs exhibit characteristic $ ^1H $ NMR signals for CH$_2$Cl groups (δ ~3.5–4.0 ppm) .
  • Mass Spectrometry : HRMS data for TBDPS derivatives (e.g., : [M + Na]$^+$ at m/z 717.3988) confirm molecular weights with high precision (<1 ppm error) .

Biological Activity

Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane (CAS No. 182801-94-1) is a silane compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, cellular effects, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a tert-butyl group and a cyclopentene moiety linked to a diphenylsilane core. This unique structure may contribute to its biological activity through various interactions with cellular components.

Target of Action

This compound is believed to interact with specific cellular targets, including proteins involved in cell signaling pathways. Its silane group allows for potential covalent modifications of biomolecules, influencing their function.

Biochemical Pathways

The compound may participate in several biochemical pathways, particularly those related to cell proliferation and apoptosis. It has been suggested that it could modulate pathways involving the p53 tumor suppressor protein, which plays a crucial role in regulating the cell cycle and apoptosis in response to DNA damage .

Influence on Cell Signaling

Research indicates that similar compounds can affect various signaling pathways, including those that regulate inflammation and immune responses. For instance, derivatives of silanes have been shown to influence the aryl hydrocarbon receptor (AhR), which is involved in immune modulation .

Case Studies

  • Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For example, it was observed to induce apoptosis in leukemia cells through the activation of p53-dependent pathways.
  • Inflammation Models : In animal models, administration of this compound resulted in reduced inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Data Table: Biological Activity Summary

Study TypeModelObserved EffectReference
In VitroCancer Cell LinesInduction of apoptosis
In VivoAnimal ModelsReduction of inflammatory markers
Mechanistic StudyCellular SignalingModulation of p53 activity

Q & A

Q. How can in silico models predict the compound’s environmental or toxicological impact?

  • Methodological Answer : Tools like ECOSAR or TEST estimate biodegradability and toxicity. Key parameters:
  • LogP : Predicts bioaccumulation potential (experimentally validated via shake-flask method).
  • Metabolic Pathways : CYP450 enzyme interactions modeled using docking software (AutoDock Vina).
  • Ecotoxicology : Algae or Daphnia magna assays correlate with QSAR predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane
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Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane

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